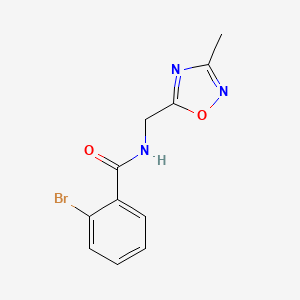

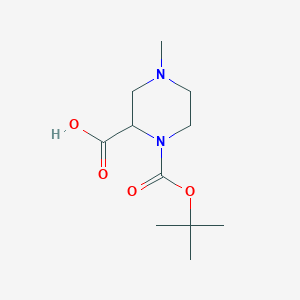

1,1,1-Trifluoro-4-(4-fluoroanilino)-3-pentene-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available sources .Physical And Chemical Properties Analysis

While the compound’s molecular weight is 247.19 g/mol, other physical and chemical properties like melting point, boiling point, and density are not provided in the available sources .Scientific Research Applications

Reactions with Perfluoroalkylcarbanions

- Some Reactions of Perfluoroalkylcarbanions : Research by Dmowski and Woźniacki (1985) explores reactions involving perfluoroalkylcarbanions, specifically focusing on the isomerization and alkylation reactions leading to hydrofluorocarbons. This study highlights the unique reactivity of fluorinated compounds in polar solvents, which could relate to the reactivity of similar compounds like "1,1,1-Trifluoro-4-(4-fluoroanilino)-3-pentene-2-one" (Dmowski & Woźniacki, 1985).

Polymerization and Fluorination Reactions

- Rapid Polymerization of Vinylpentafluorocyclopropane : A study conducted by Yang (2003) describes the polymerization of vinylpentafluorocyclopropane under specific conditions, leading to highly crystalline fluoropolyolefin. This process exemplifies the potential for creating fluorinated polymers with unique properties, which could extend to the synthesis and application areas of compounds like "this compound" (Yang, 2003).

Synthesis and Properties of Fluorinated Compounds

- Development of Direct Fluorination Technology : Kobayashi et al. (2003) report on the direct fluorination of 1,3-dioxolan-2-one, leading to fluorinated derivatives intended for lithium battery applications. This research underlines the significance of direct fluorination techniques in modifying the properties of organic compounds for specific technological applications, which could be relevant to the manipulation and use of "this compound" (Kobayashi et al., 2003).

Fluorination and its Effects on Reactivity

- Selective Difluoromethylation and Monofluoromethylation Reactions : Hu, Zhang, and Wang (2009) review methods for selectively introducing difluoromethyl and monofluoromethyl groups into organic molecules, highlighting the impact of fluorination on molecular reactivity and properties. Such transformations are crucial for designing molecules with desired biological activity or material properties, possibly including those related to "this compound" (Hu, Zhang, & Wang, 2009).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the compound forms an intramolecular n—h o hydrogen bond involving the amine and carbonyl groups, which strengthens the structure . This could potentially influence its interaction with biological targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-(4-fluoroanilino)pent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F4NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXORBYOOTQYWQJ-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

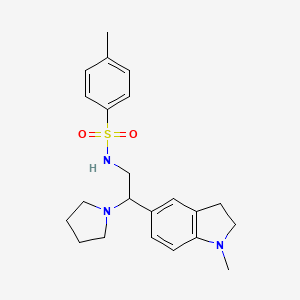

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)

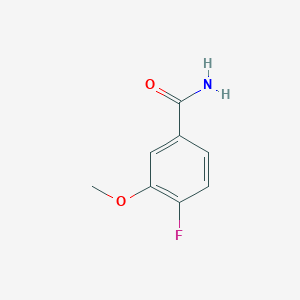

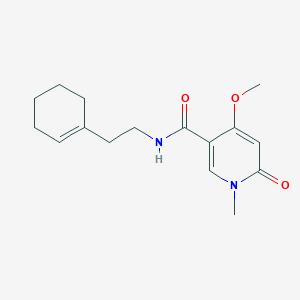

![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)

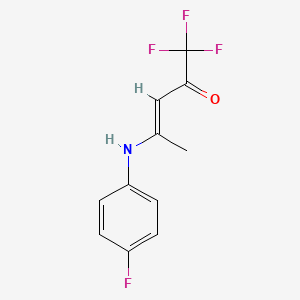

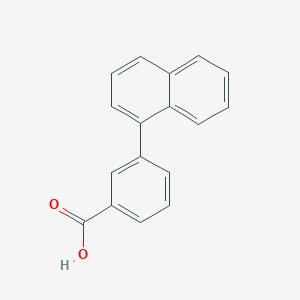

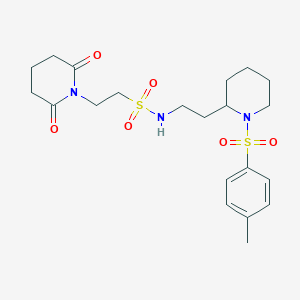

![{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2825639.png)

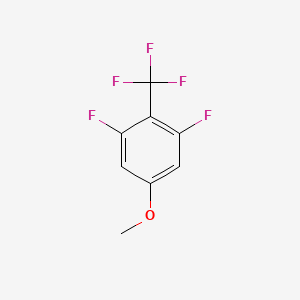

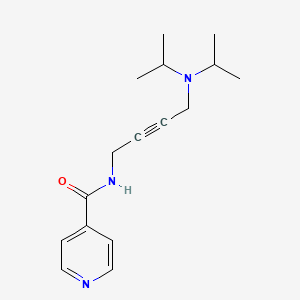

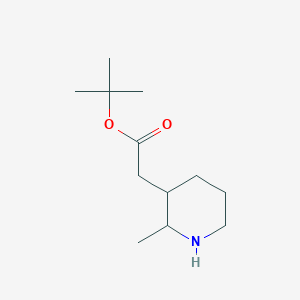

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile](/img/structure/B2825644.png)